3-(2-Aminoethoxy) Thalidomide SF-1-088 Amide
Description
3-(2-Aminoethoxy) Thalidomide SF-1-088 Amide is a derivative of Pomalidomide, an immunomodulatory antineoplastic agent used in the treatment of multiple myeloma. This compound is known for its complex structure and significant potential in various scientific research fields.
Properties
Molecular Formula |
C49H53N5O12S |
|---|---|
Molecular Weight |
936.0 g/mol |
IUPAC Name |
[[2-[N-[(4-cyclohexylphenyl)methyl]-4-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyethylcarbamoyl]-3-hydroxyanilino]-2-oxoethyl]-(4-methylphenyl)sulfonylamino] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C49H53N5O12S/c1-30-10-18-36(19-11-30)67(63,64)53(66-48(62)49(2,3)4)29-43(57)52(28-31-12-14-33(15-13-31)32-8-6-5-7-9-32)34-16-20-38(41(55)26-34)44(58)50-24-25-65-35-17-21-37-39(27-35)47(61)54(46(37)60)40-22-23-42(56)51-45(40)59/h10-21,26-27,32,40,55H,5-9,22-25,28-29H2,1-4H3,(H,50,58)(H,51,56,59) |
InChI Key |
KCLDKZDBJUDDSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N(CC2=CC=C(C=C2)C3CCCCC3)C4=CC(=C(C=C4)C(=O)NCCOC5=CC6=C(C=C5)C(=O)N(C6=O)C7CCC(=O)NC7=O)O)OC(=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(2-Aminoethoxy) Thalidomide SF-1-088 Amide involves multiple steps, starting with the preparation of the core thalidomide structure. The synthetic route typically includes:
Formation of the Thalidomide Core: This involves the reaction of phthalic anhydride with glutamic acid to form the isoindolinone structure.
Introduction of the Aminoethoxy Group: The aminoethoxy group is introduced through a nucleophilic substitution reaction, where an appropriate ethoxyamine derivative reacts with the thalidomide core.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of the aminoethoxy-thalidomide intermediate with an appropriate carboxylic acid derivative under coupling conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
3-(2-Aminoethoxy) Thalidomide SF-1-088 Amide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
3-(2-Aminoethoxy) Thalidomide SF-1-088 Amide has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods and the study of its chemical properties.
Biology: In biological research, this compound is used to study its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in the treatment of various cancers, particularly multiple myeloma, due to its immunomodulatory properties.
Industry: The compound is used in the development of new pharmaceuticals and as a precursor in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of 3-(2-Aminoethoxy) Thalidomide SF-1-088 Amide involves its interaction with molecular targets such as cereblon (CRBN), a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4). The binding of the compound to CRBN induces the recruitment of specific substrates, leading to their ubiquitination and subsequent degradation. This process modulates various cellular pathways, including those involved in immune response and cell proliferation .
Comparison with Similar Compounds
3-(2-Aminoethoxy) Thalidomide SF-1-088 Amide is unique compared to other similar compounds due to its specific structural modifications and enhanced biological activity. Similar compounds include:
Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic properties.
Pomalidomide: A derivative of thalidomide with enhanced potency and reduced side effects.
Lenalidomide: Another thalidomide derivative with distinct immunomodulatory effects.
The uniqueness of 3-(2-Aminoethoxy) Thalidomide SF-1-088 Amide lies in its specific aminoethoxy modification, which enhances its binding affinity to CRBN and its overall biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
